
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This compound selectively inhibits PCSK9 protein synthesis . The molecular formula of this compound is C21H24ClN3O4S and its molecular weight is 449.95.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
- Thermal, Optical, Etching, and Structural Studies : A compound closely related to the one , synthesized by substitution reactions, underwent comprehensive characterization, including X-ray diffraction. The study highlighted the molecule's thermal stability up to 170°C, providing insights into its structural integrity under various conditions (C. S. Karthik et al., 2021).
- Antimicrobial Activity : Derivatives of a similar compound were synthesized and tested for antimicrobial properties. Certain derivatives showed promising activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Biological Applications
- Analgesic Properties : Research on compounds structurally related to the query chemical demonstrated significant analgesic effects in animal models. For example, a high-efficacy 5-HT(1A) receptor agonist showed a curative-like action on allodynia in rats with spinal cord injury, suggesting potential therapeutic applications in pain management (F. Colpaert et al., 2004).
- Antileukemic Activity : Novel derivatives incorporating the piperidine structure, similar to the query compound, demonstrated antiproliferative activity against human leukemia cells, indicating potential in cancer therapy (K. Vinaya et al., 2011).
Crystal and Molecular Structure Analysis
- Crystal Structure Insights : Studies on related compounds have detailed crystal structures, providing a foundation for understanding the molecular basis of their chemical behavior and interactions. For instance, crystal structure analysis of adducts and side products in synthesis has enriched the knowledge of molecular conformations and intermolecular interactions (B. Revathi et al., 2015; Tamira Eckhardt et al., 2020).
Molecular Docking and Antimicrobial Activity
- Molecular Docking Studies : Theoretical studies including molecular docking have been conducted to predict the interaction of similar compounds with biological targets. This approach helps in understanding the molecular basis of biological activity and could guide the design of molecules with enhanced efficacy (C. Sivakumar et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-4-3-11-23-20(19)29-17-9-14-24(15-10-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h3-8,11,17H,1-2,9-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARVSQYPWNPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2679607.png)

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)
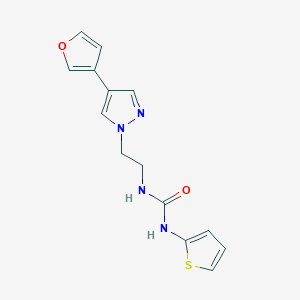
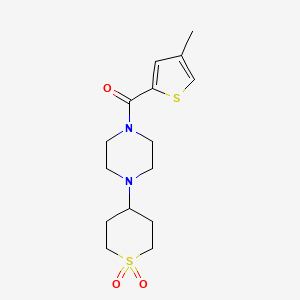
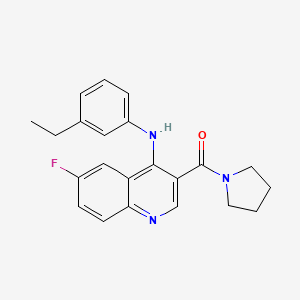
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)
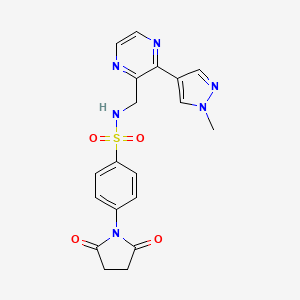
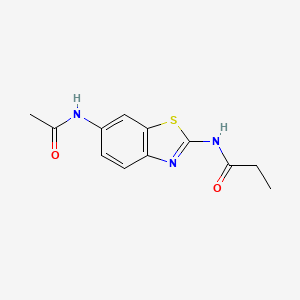
![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)
![(2-Methyl-5-phenylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679626.png)
![1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2679627.png)
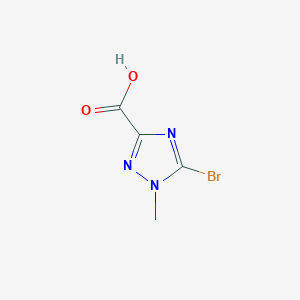
![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)